molecular formula C13H10ClNO5S B375147 5-[(3-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid CAS No. 62547-10-8

5-[(3-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid

Cat. No.: B375147
CAS No.: 62547-10-8
M. Wt: 327.74g/mol
InChI Key: RTSVWWCADLZNGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of 5-[(3-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(3-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloroanilino group may also contribute to the compound’s biological activity by interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloroanilino group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

5-[(3-chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO5S/c14-8-2-1-3-9(6-8)15-21(19,20)10-4-5-12(16)11(7-10)13(17)18/h1-7,15-16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSVWWCADLZNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359462
Record name AE-641/42119771
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62547-10-8
Record name 5-[[(3-Chlorophenyl)amino]sulfonyl]-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62547-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AE-641/42119771
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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